4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
CAS No.: 13468-88-7
Cat. No.: VC20943906
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13468-88-7 |
|---|---|
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | YZPUIHVHPSUCHD-UHFFFAOYSA-N |
| SMILES | CC1=CCC(C(C1)C(=O)O)C(=O)O |
| Canonical SMILES | CC1=CCC(C(C1)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid features a six-membered cyclohexene ring with a methyl substituent at position 4 and two carboxylic acid groups at positions 1 and 2. The double bond between positions 4 and 5 introduces rigidity to that portion of the ring structure. The compound's key identification parameters are summarized in Table 1.
Table 1: Identification Parameters of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Stereochemistry
The presence of two stereogenic centers at positions 1 and 2 leads to four possible stereoisomers, which can be grouped into two pairs of enantiomers:
-
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its enantiomer (1S,2S)
-
(1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its enantiomer (1S,2R)
These stereoisomers exhibit distinct chemical behaviors, particularly in stereoselective reactions. The (1R,2R) stereoisomer has been specifically identified in chemical databases with CAS number 16665-71-7 . The mixed (1R,2S)/(1S,2R) isomers have been studied for their behavior as alkylating agents .
Synthetic Approaches and Related Derivatives
Related Derivatives
Two important derivatives of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid have been documented in the literature: the dimethyl ester and the anhydride.
Dimethyl Ester Derivative
The dimethyl ester derivative, 4-cyclohexene-1,2-dicarboxylic acid dimethyl ester (CAS: 7500-55-2), is a related compound with the following properties:
Table 2: Properties of 4-Cyclohexene-1,2-dicarboxylic acid dimethyl ester
Anhydride Derivative
The anhydride form, 4-methylcyclohexane-1,2-dicarboxylic anhydride (CAS: 19438-60-9), is formed through the dehydration of the dicarboxylic acid:
Table 3: Properties of 4-Methylcyclohexane-1,2-dicarboxylic anhydride
Chemical Reactivity and Applications
Alkylation Chemistry
One of the most thoroughly documented applications of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid is its use as an alkylating agent. Studies have demonstrated interesting stereoselectivity patterns when different stereoisomers are employed:
-
When (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is used as an alkylating agent, it produces syn- and anti-products at 31% and 69%, respectively.
-
When (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid is used, the stereoselectivity changes to 58% syn-product and 42% anti-product .
This significant change in stereoselectivity demonstrates the profound effect of the methyl substituent on the reaction pathway. The stereochemical outcomes have been confirmed through advanced analytical techniques including GC-MS, 1H, 13C, and 1H-13C HSQC NMR spectroscopy .
Synthetic Building Block
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid serves as a valuable building block in organic synthesis. Its unique structural features make it particularly useful for:
-
Stereoselective synthesis of complex molecules
-
Construction of cyclic compounds that require specific stereochemistry
-
Introduction of carboxylic acid functionality in a controlled manner
In particular, the (1R,2R) stereoisomer provides a means of introducing defined stereochemistry into synthetic targets .
Experimental Characterization and Analysis
Analytical Methods
Characterization of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its stereoisomers typically employs a range of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like HSQC
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Infrared (IR) spectroscopy for functional group identification
-
X-ray crystallography (for solid stereoisomers)
These techniques allow for definitive structure elucidation and stereochemical assignment .
Spectroscopic Properties
The spectroscopic profile of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid includes characteristic signals:
-
1H NMR: Signals for the olefinic proton, methyl group, and methine protons adjacent to the carboxylic acid groups
-
13C NMR: Distinctive resonances for the carboxylic acid carbons (~170-180 ppm), olefinic carbons (~120-140 ppm), and the methyl carbon (~20 ppm)
-
IR: Strong absorptions for C=O stretching (~1700 cm-1) and O-H stretching (~3000-3500 cm-1) The spectroscopic data can help distinguish between different stereoisomers, particularly through 2D NMR techniques that reveal spatial relationships between protons.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume